Phosphinic acid, bis(1,1-dimethylethyl)-
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Overview
Description
Phosphinic acid, bis(1,1-dimethylethyl)-, also known by its chemical formula C8H19O2P , is a compound characterized by the presence of two tert-butyl groups attached to a phosphinic acid moiety . This compound is notable for its unique structural properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, bis(1,1-dimethylethyl)- can be synthesized from tert-butyl acetate and di-tert-butylphosphine oxide . The reaction typically involves the use of tert-butyl acetate as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, bis(1,1-dimethylethyl)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the tert-butyl groups and the phosphinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phosphinic acid, bis(1,1-dimethylethyl)- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphinic acid, bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphinic acid, bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved . Its unique structure allows it to mimic or interfere with natural substrates, thereby modulating biochemical processes.
Comparison with Similar Compounds
- Phosphinic acid, bis(1,1-dimethylethyl)-
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphine, bis(1,1-dimethylethyl)-
Comparison: Phosphinic acid, bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which confer specific steric and electronic properties. Compared to similar compounds like phosphinous chloride, bis(1,1-dimethylethyl)-, and phosphine, bis(1,1-dimethylethyl)-, it exhibits distinct reactivity and stability .
Properties
CAS No. |
677-76-9 |
---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
InChI Key |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)O |
Origin of Product |
United States |
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